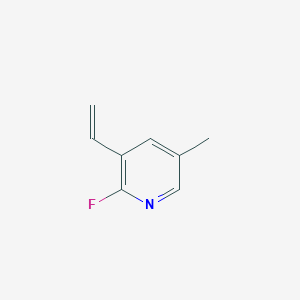

3-Ethenyl-2-fluoro-5-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental building block in both organic and materials chemistry. wikipedia.orgnih.gov Its structural similarity to benzene, but with a nitrogen atom imparting distinct electronic properties, makes it a versatile scaffold for creating a vast array of functional molecules. nih.gov In medicinal chemistry, pyridine derivatives are integral to numerous pharmaceuticals, valued for their ability to enhance water solubility and form hydrogen bonds with biological targets. nih.govresearchgate.net The pyridine nucleus is found in over 7,000 existing drug molecules, including well-known drugs like isoniazid (B1672263) (antitubercular), imatinib (B729) (anticancer), and omeprazole (B731) (antiulcer). nih.gov

Beyond pharmaceuticals, pyridine scaffolds are crucial in materials science. They are used in the development of functional polymers, such as poly(vinylpyridine), which has applications in catalysis, ion-exchange systems, and as coatings for advanced materials. wikipedia.orgpolysciences.compolysciences.com The nitrogen atom's ability to coordinate with metal ions also makes pyridine derivatives valuable as ligands in catalysis and for creating complex materials with specific electronic or optical properties. nih.govpolysciences.com The ease with which the pyridine ring can be functionalized allows chemists to fine-tune the properties of the resulting molecules for a wide range of applications, from agrochemicals to dyes. nih.govresearchgate.net

Role of Halogenation (Fluorine) in Pyridine Reactivity and Synthesis

The introduction of a fluorine atom onto a pyridine ring significantly alters its chemical properties and reactivity. Fluorine is the most electronegative element, and its presence on the pyridine ring has a strong electron-withdrawing effect. mdpi.com This modification can drastically influence a molecule's lipophilicity, bioavailability, and metabolic stability, which is of particular interest in medicinal chemistry and agrochemicals. nih.gov

In terms of reactivity, fluorination makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The reaction of a 2-fluoropyridine (B1216828) with a nucleophile, for instance, is significantly faster than that of a 2-chloropyridine. acs.org This enhanced reactivity provides a powerful tool for synthetic chemists, allowing for the late-stage functionalization of complex molecules under mild conditions. acs.orgnih.gov Various methods have been developed for the selective fluorination of pyridines, including direct fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) or through diazotization-fluorination of aminopyridines. nih.govacs.org These strategies enable the precise installation of fluorine, which can then serve as a handle for introducing a diverse array of other functional groups. acs.org

Importance of Vinylic and Alkyl Substituents in Pyridine Derivatization

Vinylic (ethenyl) and alkyl (e.g., methyl) groups are important substituents for the derivatization of pyridine rings, providing pathways to a wide range of molecular architectures. The vinyl group is a particularly reactive handle for further chemical transformations. It can participate in polymerization reactions to form poly(vinylpyridines), which are polymers with a wide range of applications, including as binders in tire manufacturing and as functional coatings. wikipedia.orgacs.org The vinyl group also allows for addition reactions, enabling the introduction of various functionalities to a side chain. wikipedia.org

Alkyl groups, such as the methyl group, also play a crucial role. They can influence the electronic properties of the pyridine ring and provide sites for further reactions. For example, methylpyridines (also known as picolines) are key intermediates in the agrochemical industry for producing pesticides that are highly efficient and have low toxicity. acs.org The combination of both vinyl and alkyl substituents on a pyridine scaffold offers multiple points for diversification, allowing for the synthesis of complex, highly substituted pyridines with tailored properties for specific applications in drug discovery and materials science. nih.gov

Chemical Profile: 3-Ethenyl-2-fluoro-5-methylpyridine

While extensive research on this compound is not widely published, its basic chemical properties can be identified from chemical supplier data.

| Property | Data | Source(s) |

| Chemical Formula | C₈H₈FN | bldpharm.com |

| Molecular Weight | 137.15 g/mol | bldpharm.com |

| CAS Number | 1824460-31-2 | bldpharm.com |

Synthesis and Research Findings for this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

3-ethenyl-2-fluoro-5-methylpyridine |

InChI |

InChI=1S/C8H8FN/c1-3-7-4-6(2)5-10-8(7)9/h3-5H,1H2,2H3 |

InChI Key |

XRNPOVBLNKMHQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C=C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 Ethenyl 2 Fluoro 5 Methylpyridine

Transformations of the Ethenyl Moiety

The ethenyl (vinyl) group at the 3-position of the pyridine (B92270) ring offers another site for chemical modification, allowing for a variety of transformations that can further functionalize the molecule.

Hydrogenation: The double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The product of this reaction would be 3-ethyl-2-fluoro-5-methylpyridine. It is important to note that under more forcing conditions, the pyridine ring itself can also be hydrogenated.

Halogenation: The ethenyl group can undergo electrophilic addition reactions with halogens (e.g., Br₂, Cl₂). This would result in the formation of a 1,2-dihaloethyl substituent at the 3-position of the pyridine ring. A variety of halogenating reagents can be used for this purpose. tcichemicals.com

The ethenyl group can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the vinylpyridine would react with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group in a Diels-Alder reaction is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine ring can enhance the dienophilic character of the ethenyl group.

While specific examples for 3-Ethenyl-2-fluoro-5-methylpyridine are not documented in readily available literature, studies on other vinylpyridines have shown that they can participate in Diels-Alder reactions, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently.

Table 2: Potential Transformations of the Ethenyl Group (Note: This table outlines expected reactions based on the general reactivity of vinylpyridines.)

| Reaction Type | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-2-fluoro-5-methylpyridine |

| Bromination | Br₂ | 3-(1,2-Dibromoethyl)-2-fluoro-5-methylpyridine |

| Diels-Alder | Butadiene | A cyclohexenyl-substituted pyridine |

Polymerization Studies of Vinyl Pyridine Derivatives

The vinyl group at the 3-position of this compound makes it a monomer candidate for polymerization. Vinylpyridine polymers, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), are well-studied for their unique properties and applications. acs.org These polymerizations can proceed through various mechanisms, including anionic and controlled radical polymerization techniques.

Anionic polymerization of vinylpyridines is a classic and effective method for producing well-defined block copolymers. acs.org The reactivity of the vinylpyridine anion is high, leading to rapid polymerization. acs.org However, the living nature of the pyridyl anion can lead to side reactions. For instance, P4VP is more susceptible to side reactions than P2VP and can exhibit solubility issues in common polymerization solvents like THF at low temperatures. acs.org The presence of the electron-withdrawing fluorine atom in this compound would likely influence the electron density of the vinyl group, potentially affecting its reactivity in anionic polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully applied to vinylpyridines. For example, 3-vinylpyridine (B15099) has been polymerized via RAFT to create poly(3-vinylpyridine) (P3VP) macroRAFT agents, which are then used to initiate the polymerization of other monomers like styrene (B11656) to form block copolymers. mdpi.com This method allows for good control over the molecular weight and dispersity of the resulting polymers. mdpi.com Given this precedent, a similar RAFT approach could likely be employed for the controlled polymerization of this compound.

A key challenge in the handling of some vinylpyridine monomers, such as 2-methyl-5-vinylpyridine, is their tendency to undergo proliferous or "popcorn" polymerization, especially at elevated temperatures used in distillation. google.com This can be initiated by small amounts of impurities like divinylpyridines. google.com Inhibitors are often added to prevent this uncontrolled polymerization. google.comchemicalbook.com The stability of this compound towards such spontaneous polymerization would be a critical factor in its practical application as a monomer.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring is a key center of reactivity. The presence of a fluorine atom at the 2-position, however, significantly modulates this reactivity.

Lewis Acid Adduct Formation and Quaternization

Pyridine and its derivatives act as bases and nucleophiles, readily reacting with Lewis acids and alkylating agents. The nitrogen's lone pair resides in an sp2-hybridized orbital and is available for bonding. uoanbar.edu.iq However, the electronegative fluorine atom at the C-2 position in this compound is expected to exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to non-fluorinated analogues.

Despite this reduced basicity, the nitrogen can still interact with strong Lewis acids. For instance, zinc-based Lewis acids have been used to activate pyridine rings towards nucleophilic attack by coordinating to the nitrogen. nih.gov This coordination enhances the electrophilicity of the pyridine ring.

Quaternization, the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt, is a fundamental reaction of pyridines. While the fluorine atom at the 2-position deactivates the ring towards this reaction, it does not entirely prevent it. The formation of pyridinium salts from fluorinated pyridines is a known process and these salts can be valuable intermediates. For example, 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, serve as effective precursors for the synthesis of 2-fluoropyridines. acs.org This suggests that while the quaternization of this compound might be more challenging than for its non-fluorinated counterpart, it remains a feasible transformation.

Radical Reactions Involving Fluorinated Pyridines

The chemistry of radical reactions involving fluorinated pyridines is a burgeoning field, offering novel pathways for functionalization. The electronic properties imparted by the fluorine atom can be exploited to control the regioselectivity and efficiency of these reactions.

Single-Electron Transfer Processes

Single-electron transfer (SET) processes are fundamental to many radical reactions. In the context of fluorinated pyridines, SET can be used to generate radical ions that subsequently undergo further reactions. For example, the fluorinating agent Selectfluor can participate in SET processes with pyridines, facilitated by Ag(I), to generate radical cations that can lead to C-H fluorination. ucmerced.edu The electronic nature of the pyridine ring influences the efficiency of this process. ucmerced.edu

Photoredox catalysis offers another powerful tool for initiating radical reactions via SET. Halogenated pyridines can be reduced by a photoredox catalyst to generate pyridyl radicals, which can then add to alkenes. nih.gov This method allows for the formation of C-C bonds at specific positions on the pyridine ring, dictated by the initial position of the halogen. nih.gov This suggests a potential route for the functionalization of the pyridine core of this compound, should a halogen be introduced at another position.

Furthermore, SET processes are implicated in the activation of molecules by frustrated Lewis pairs (FLPs). While direct SET between a Lewis base and a Lewis acid can generate a radical ion pair, the presence of fluorine substituents can influence the oxidation potential and thus the feasibility of such a process. acs.org

Functionalization at the Methyl Group

The methyl group at the 5-position of this compound represents another site for chemical modification. Functionalization of alkyl groups attached to pyridine rings can be achieved through various methods, often involving radical intermediates.

Benzylic-type C-H bonds, like those in the methyl group of our target molecule, are susceptible to radical abstraction. Radical fluorination of alkylpyridines can be achieved using reagents like Selectfluor, sometimes with metal catalysts or under specific reaction conditions to promote selectivity. lookchem.com The selectivity of such reactions can be influenced by the electronic nature of the pyridine ring. For instance, in some systems, selective fluorination of aza-heterocycles is observed even in the presence of other benzylic C-H bonds. lookchem.com

The generation of a radical at the methyl group would create a versatile intermediate. This radical could be trapped by various reagents, allowing for the introduction of a wide range of functional groups. For example, the Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heterocycle, is a classic method for alkylating pyridines. nih.gov While this typically involves adding a radical to the ring, the principles of radical reactivity suggest that a radical on the methyl group could participate in other types of coupling reactions.

The presence of the fluorine at the 2-position and the vinyl group at the 3-position will electronically influence the reactivity of the methyl group at the 5-position. These substituents will affect the stability of any radical intermediate formed at the methyl position, thereby influencing the reaction conditions required for its functionalization.

Mechanistic Investigations of Reactions Involving 3 Ethenyl 2 Fluoro 5 Methylpyridine Analogues

Elucidation of Reaction Mechanisms for Fluorination Reactions

The introduction of fluorine into heterocyclic compounds like pyridine (B92270) can dramatically alter their physical, chemical, and biological properties. nih.gov Understanding the mechanisms of these fluorination reactions is paramount for achieving selectivity and efficiency.

Role of Catalysts and Reagents (e.g., Silver-Initiated Processes)

Silver-based reagents have emerged as powerful tools for the selective fluorination of pyridines. For instance, silver(II) fluoride (B91410) (AgF₂) facilitates the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines, typically adjacent to the nitrogen atom. nih.gov These reactions proceed under mild conditions, often at ambient temperature, and offer high selectivity. nih.gov Mechanistic studies suggest that the pathway is analogous to a classic pyridine amination reaction. nih.gov

Silver(I) catalysts, such as silver(I) tetrafluoroborate (B81430) (AgBF₄), also play a significant role in fluorination reactions, particularly in the synthesis of fluorinated vinyl compounds. nih.gov In the synthesis of (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes, silver(I) is proposed to have a dual role: it activates the alkyne and directs an anti-β-fluorination, which establishes the regio- and stereochemistry. nih.gov Experimental and computational studies have provided insights into the catalytic cycle, highlighting the importance of silver in facilitating rapid hydrofluorination. nih.govacs.org In the absence of a silver catalyst, the reaction often fails to proceed. nih.govacs.org

The choice of fluorinating agent is also critical. N-F reagents, such as N-fluoropyridinium salts, have proven to be effective and easy to handle. nih.gov The development of these reagents has a long history, with various derivatives offering different levels of reactivity and selectivity. nih.gov The mechanism of fluorination using these reagents often involves the transfer of an electrophilic fluorine atom to the substrate. scispace.com

| Catalyst/Reagent | Role in Fluorination | Key Mechanistic Features |

| Silver(II) Fluoride (AgF₂) | Site-selective C-H fluorination of pyridines adjacent to nitrogen. nih.gov | Operates under mild conditions; pathway analogous to classic pyridine amination. nih.gov |

| Silver(I) Tetrafluoroborate (AgBF₄) | Catalyzes hydrofluorination of alkynes to form fluoro-vinyl compounds. nih.gov | Dual role: activates alkyne and directs anti-β-fluorination. nih.gov |

| N-Fluoropyridinium Salts | Electrophilic fluorinating agents. nih.gov | Transfer of an electrophilic fluorine atom to the substrate. scispace.com |

Mechanistic Pathways of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-pyridines. The high electronegativity of fluorine often makes 2-fluoropyridines more reactive towards SNAr than their chloro- or bromo-analogues. nih.gov

Kinetic investigations have revealed that the reaction mechanism can be influenced by the choice of base and the presence of additives, sometimes leading to complex reaction profiles. rsc.orgresearchgate.net In some cases, a species generated during the reaction can act as a catalyst, altering the reaction pathway. rsc.orgresearchgate.net While SNAr reactions on electron-deficient fluoroarenes are common, studies on fluoropyridines have been comparatively fewer, though they are gaining attention for late-stage functionalization of complex molecules. nih.gov

Insights into Carbon-Hydrogen Bond Activation Directing Group Effects

Transition metal-catalyzed C-H activation has become a powerful strategy for the functionalization of pyridines, offering a more atom-economical approach than traditional cross-coupling reactions. researchgate.netbeilstein-journals.org The pyridine nitrogen itself can act as a directing group, facilitating the activation of C-H bonds at the ortho position. researchgate.neteurekaselect.com However, this inherent coordinating ability can also hinder the desired functionalization of the pyridine ring itself. eurekaselect.com

To overcome this challenge, various strategies have been developed, including the use of transient or removable directing groups. rsc.orgnih.gov These directing groups temporarily bind to the substrate, guide the metal catalyst to a specific C-H bond, and are subsequently cleaved, allowing for diverse functionalization. rsc.org For example, amino acids can serve as transient directing groups for the arylation of aldehydes and ketones. nih.gov

The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, ligands, and directing groups. beilstein-journals.orgacs.org For instance, the use of a boryl pincer complex of iridium allows for the selective activation of the C-H bond at the 2-position of pyridine. acs.orgchemrxiv.org In this system, the pyridine coordinates to the boron center, which then directs the iridium to insert into the ortho C-H bond. acs.orgchemrxiv.org This provides a different directional topology compared to conventional methods where both the directing group and the C-H activation occur at the same metal center. acs.orgchemrxiv.org

The electronic properties of the pyridine ring and its substituents also play a crucial role in directing the C-H activation. researchgate.netnih.gov Strategies have been developed for the meta-C-H functionalization of pyridines by temporarily converting them into electron-rich intermediates. nih.gov

Computational Mechanistic Studies on Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions involving pyridine derivatives. nih.govacs.orgnih.gov These studies provide detailed insights into reaction intermediates, transition states, and reaction energy profiles, which are often difficult to obtain through experimental means alone.

For instance, DFT calculations have been instrumental in understanding the dual role of silver catalysts in fluorination reactions, revealing how silver coordination lowers the transition state energies for fluorination. nih.govacs.org In the study of C-H activation, computational models have helped to explore the various possible isomers and pathways, as well as to understand the kinetic and thermodynamic preferences for the activation of differently substituted pyridines. acs.orgchemrxiv.org

Computational studies have also shed light on the mechanism of ring-opening and ring-transformation reactions. For example, in the ring-opening of pyridine ligands at a Rhenium(I) carbonyl complex, calculations showed that deprotonation of the dearomatized pyridine ring is a crucial step that triggers ring contraction and subsequent C-N bond cleavage. acs.org Similarly, DFT calculations have been used to investigate the mechanisms of ring-opening polymerization of cyclic esters, helping to explain catalytic activities and stereocontrol. nih.gov

Ring Transformation Mechanisms in Heterocyclic Chemistry

Ring transformation reactions of pyridines provide access to a variety of other heterocyclic systems. These transformations often involve the opening of the pyridine ring followed by a recyclization event.

One example is the conversion of pyridinium (B92312) salts into indoles. clockss.org The mechanism is believed to involve the initial attack of a nucleophile, leading to a dearomatized intermediate, which then undergoes ring opening and subsequent intramolecular cyclization to form the indole (B1671886) ring. clockss.org

Another documented ring transformation is the rearrangement of pyrazolo[2,3-a]pyridines into pyrrolo[3,2-b]pyridines. acs.org This process is thought to proceed through the initial formation of a cycloadduct, which then undergoes a ring transformation involving N-N bond cleavage and the formation of a new C-N bond. acs.org The stereospecific nature of this rearrangement suggests a sigmatropic mechanism. acs.org

The mechanisms of these ring transformations can be complex and are often elucidated through a combination of experimental evidence, such as the isolation of intermediates and stereochemical analysis, and computational studies. acs.orgacs.orgyoutube.com Understanding these mechanisms is key to developing new synthetic routes to valuable heterocyclic compounds. acs.orgacsgcipr.orgnih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl protons of the ethenyl group, the methyl protons, and the aromatic protons on the pyridine (B92270) ring. The coupling constants between the vinyl protons would provide information about the geometry of the double bond. The aromatic protons' chemical shifts and coupling patterns would be influenced by the positions of the fluoro, methyl, and ethenyl substituents.

13C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the electronegative fluorine atom and the electron-donating methyl and ethenyl groups.

19F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For 3-Ethenyl-2-fluoro-5-methylpyridine, a single resonance would be expected for the fluorine atom at the C-2 position. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. rsc.orgnih.govspectrabase.com Studies on 5-substituted 2-fluoropyridines have shown that the 19F chemical shifts are sensitive to the nature of the substituent at the 5-position and the solvent used. rsc.org

Table 1: Predicted 1H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH3) | 2.0 - 2.5 |

| Vinyl (=CH2) | 5.0 - 6.5 |

| Vinyl (=CH) | 6.5 - 7.5 |

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH3) | 15 - 25 |

| Vinyl (=CH2) | 110 - 125 |

| Pyridine Ring | 120 - 165 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the rates of conformational exchange processes, such as the rotation around single bonds. researchgate.netresearchgate.netnih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C-C bond connecting the ethenyl group to the pyridine ring.

At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformations (rotamers). As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the activation energy for the rotation can be determined. Studies on related substituted pyridines and other heterocyclic systems have shown that rotational barriers can be influenced by steric hindrance and electronic effects of the substituents. nih.govmdpi.com

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the measurement. thieme-connect.deresearchgate.netyoutube.com This is due to interactions between the solvent and solute molecules, such as hydrogen bonding, and the magnetic anisotropy of the solvent. youtube.com Studies on 5-substituted 2-fluoropyridines have demonstrated that the 19F chemical shifts are susceptible to solvent effects. rsc.org Similarly, the proton and carbon chemical shifts of this compound would be expected to show some variation when measured in different solvents, particularly for protons and carbons near the polar C-F bond and the nitrogen atom of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.comresearchgate.netsynhet.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the methyl and ethenyl groups, C=C stretching for the vinyl group and the pyridine ring, and a C-F stretching vibration. The positions of these bands can confirm the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the ethenyl group and the symmetric breathing mode of the pyridine ring are expected to give strong signals in the Raman spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| C-H (sp3) Stretch | 2850 - 3000 |

| C-H (sp2) Stretch | 3000 - 3100 |

| C=C Stretch | 1600 - 1680 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated system of the pyridine ring and the ethenyl group. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of substituents. The fluoro and methyl groups would likely cause a slight shift in the absorption bands compared to unsubstituted vinylpyridine.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoropyridine (B1216828) |

| 3-Fluoropyridine |

| 5-Fluoro-2-methylpyridine |

| 2-Fluoro-3-methylpyridine |

| 2-Fluoro-5-methylpyridine (B1304807) |

| 3-Methylpyridine |

| 5-Ethyl-2-methylpyridine |

| 2-Bromo-3-fluoro-5-methylpyridine |

| 5-Bromo-3-fluoro-2-methylpyridine |

| 2-Ethynyl-3-fluoro-5-methylpyridine |

| 2-Ethynyl-5-fluoro-3-methylpyridine |

| Methyl 6-fluoro-5-methylpyridine-3-carboxylate |

| Methyl 5-ethenyl-3-fluoropyridine-2-carboxylate |

| Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |

Computational and Theoretical Insights into this compound

While general principles of computational chemistry and theoretical studies are widely applied to pyridine derivatives, specific data from quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, for this compound have not been published. Consequently, information regarding its optimized geometry, electronic structure, vibrational frequencies, and molecular orbital characteristics remains uncharacterized in academic and research databases.

Similarly, reactivity descriptors such as Fukui functions, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis, which are crucial for understanding charge distribution, reaction sites, and intramolecular interactions, have not been reported for this compound.

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical properties of this compound.

Computational Chemistry and Theoretical Studies

Non-Linear Optical (NLO) Properties Calculations

The evaluation of a molecule's non-linear optical (NLO) properties is crucial for its potential application in optoelectronic technologies. For a molecule like 3-Ethenyl-2-fluoro-5-methylpyridine, density functional theory (DFT) would be the primary computational tool. Specifically, calculations would be performed to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

These calculations typically employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. The magnitude of the first-order hyperpolarizability (β) is a direct indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. A higher β value suggests a more significant NLO response. For substituted pyridines, the nature and position of electron-donating and electron-withdrawing groups can significantly influence the NLO properties by modulating the intramolecular charge transfer. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the π-system of the ethenyl group would be of particular interest.

Table 1: Hypothetical NLO Properties of this compound (Illustrative)

| Property | Symbol | Hypothetical Value (a.u.) | Description |

| Dipole Moment | μ | Value | A measure of the molecule's overall polarity. |

| Polarizability | α | Value | The ease with which the electron cloud can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | Value | A measure of the second-order NLO response. |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and its response to the surrounding solvent medium. Theoretical models can provide valuable insights into these phenomena.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, would be investigated using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis. For this compound, potential hydrogen bonding sites include the nitrogen atom of the pyridine (B92270) ring and the fluorine atom. The analysis would reveal the bond critical points (BCPs) and the electron density at these points, characterizing the strength of the interactions.

Solvent Effects: The influence of different solvents on the electronic structure and properties of the molecule would be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). These calculations can predict how properties like the dipole moment and absorption spectra might change in solvents of varying polarity. A study on related halopyridines has shown that while molecular geometry is only slightly affected by solvent polarity, properties like vibrational frequencies can be significantly influenced. researchgate.net

Conformational Stability and Energy Barriers from Theoretical Models

The presence of the ethenyl (vinyl) group in this compound introduces conformational flexibility due to rotation around the C-C single bond connecting the vinyl group to the pyridine ring. Theoretical calculations are essential for determining the relative stabilities of different conformers and the energy barriers for their interconversion.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle of the ethenyl group. The energies of the resulting conformers would be calculated at a reliable level of theory (e.g., DFT or Møller-Plesset perturbation theory, MP2). This would identify the minimum energy conformers (the most stable shapes of the molecule) and the transition states that connect them. The energy difference between the conformers indicates their relative populations at a given temperature, while the energy of the transition state relative to the conformers provides the rotational energy barrier. These parameters are crucial for understanding the molecule's dynamic behavior.

Table 2: Hypothetical Conformational Analysis Data for this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

| Planar | 0.0 (Most Stable) | Value | ~0 or ~180 |

| Non-Planar (Transition State) | Value | - | ~90 |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Derivatization and Synthetic Utility of 3 Ethenyl 2 Fluoro 5 Methylpyridine As a Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

No specific instances of 3-ethenyl-2-fluoro-5-methylpyridine being used as a precursor for the synthesis of fused or complex heterocyclic systems, such as furopyridines or imidazopyridines, were found in the reviewed literature. mdpi.comias.ac.in The vinyl group could potentially participate in cycloaddition or annulation reactions to build new rings onto the pyridine (B92270) core, but no documented examples are available.

Access to Polyfunctionalized Pyridine Derivatives through Further Transformations

While the ethenyl and fluoro- groups offer clear pathways for further chemical modification, no studies detailing such transformations for this specific molecule have been published. Reactions such as oxidation of the vinyl group to a carboxylic acid or an epoxide, or nucleophilic substitution of the fluorine atom, remain theoretical applications for this compound. nih.gov

Application in Cascade and Multicomponent Reactions

There is no available information on the use of this compound in cascade or multicomponent reactions. These types of reactions often rely on the specific reactivity of the substrates to enable a sequence of bond-forming events in a single pot, but this has not been reported for the target molecule. nih.gov

Development of Novel Fluorinated Synthons

The conversion of this compound into other novel, specialized fluorinated building blocks is a theoretical possibility. For example, transformation of the ethenyl group could lead to new synthons while retaining the fluorinated pyridine core. However, the scientific literature does not currently contain reports of such developments.

Advanced Applications in Materials Science and Chemical Engineering

Integration into Fluoropolymer Synthesis and Fluorinated Network Materials

The presence of both a polymerizable ethenyl (vinyl) group and a fluorine substituent makes 3-Ethenyl-2-fluoro-5-methylpyridine a promising candidate for the development of advanced fluoropolymers and fluorinated network materials.

Rational Design of Fluorinated Monomers

The rational design of fluorinated monomers is a cornerstone of modern polymer chemistry, aiming to create materials with precisely controlled properties. This compound can be strategically employed as a specialty monomer or co-monomer in polymerization reactions. The vinyl group allows for its incorporation into polymer chains via various mechanisms, such as free-radical or controlled radical polymerization.

The introduction of the 2-fluoro-5-methylpyridine (B1304807) moiety into a polymer backbone is anticipated to impart a unique combination of properties. The fluorine atom can enhance the polymer's thermal stability and chemical resistance, while the pyridine (B92270) ring offers a site for further chemical modification, metal coordination, or influencing the polymer's solubility and adhesion characteristics.

Impact on Material Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. The high electronegativity and strong carbon-fluorine bond contribute to increased thermal stability and resistance to chemical attack. By integrating this compound into a polymer structure, it is hypothesized that the resulting material would exhibit improved performance in harsh environments.

For instance, the presence of the fluorinated pyridine ring could disrupt polymer chain packing, potentially leading to materials with lower crystallinity and improved processability. Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor, influencing the material's interaction with other substances and its surface properties. The methyl group on the pyridine ring can also enhance solubility in less polar organic solvents, a desirable trait for processing and application. Research on related fluorinated arylpyridine derivatives has shown that fluorine substituents can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can be beneficial in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

Role as Intermediates in Chemical Industry

Fluorinated pyridine derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. nih.gov The combination of functional groups in this compound makes it a versatile precursor for more complex molecules.

The ethenyl group can undergo a variety of chemical transformations, such as oxidation, reduction, or addition reactions, to introduce new functionalities. The fluorine atom and the pyridine ring can also be subjected to further derivatization. For example, pyridine compounds are key intermediates for products like steroids and sulfamides. google.com The synthesis of various fluoropyridine compounds has been a subject of interest, highlighting their importance in industrial applications. google.com For instance, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of herbicides. epo.orggoogle.com While direct large-scale industrial use of this compound is not yet widely documented, its potential as a building block for novel active ingredients is significant.

Green Chemistry Applications in Industrial Production

The principles of green chemistry encourage the development of chemical processes that are more environmentally friendly. The use of highly functionalized intermediates like this compound can contribute to greener synthesis routes. By starting with a molecule that already contains several of the desired structural features, the number of synthetic steps can be reduced, leading to less waste and lower energy consumption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.